molecular formula C13H19NO3 B11955880 3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Katalognummer: B11955880
Molekulargewicht: 237.29 g/mol
InChI-Schlüssel: ZJMFPXBXQHMRLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Diethylamino)carbonyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a diethylamino carbonyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

    Introduction of the Diethylamino Carbonyl Group: This step involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with diethylamine and a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the diethylamino carbonyl derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-[(diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-[(Diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of 3-[(diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The diethylamino carbonyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The bicyclic structure provides rigidity and specificity in binding to targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a diethylamino carbonyl group.

    3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a methoxycarbonyl group instead of a diethylamino carbonyl group.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Contains two carboxylic acid groups.

Uniqueness

3-[(Diethylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the diethylamino carbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H19NO3

Molekulargewicht

237.29 g/mol

IUPAC-Name

3-(diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C13H19NO3/c1-3-14(4-2)12(15)10-8-5-6-9(7-8)11(10)13(16)17/h5-6,8-11H,3-4,7H2,1-2H3,(H,16,17)

InChI-Schlüssel

ZJMFPXBXQHMRLY-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1C2CC(C1C(=O)O)C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.